

Thiazinamium Chloride: A Comprehensive Pharmacological Profile

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Compound of Interest		
Compound Name:	Thiazinamium	
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Executive Summary

Thiazinamium chloride, a quaternary ammonium phenothiazine derivative, exhibits a multifaceted pharmacological profile characterized by potent anticholinergic and antihistaminic activities. This technical guide provides an in-depth analysis of its core pharmacological properties, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological data. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key studies are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Chemical and Physical Properties

Thiazinamium chloride is the United States Adopted Name (USAN) for the compound, while it is also known as **thiazinamium** metilsulfate (INN) with a different counterion.[1]



Property	Value	Reference
Chemical Formula	C18H23CIN2S	[2]
Molecular Weight	334.91 g/mol	[2]
IUPAC Name	trimethyl(1-phenothiazin-10- ylpropan-2-yl)azanium;chloride	[2]
CAS Number	4320-13-2	[2]

Mechanism of Action

Thiazinamium chloride's pharmacological effects are primarily attributed to its potent antagonism of histamine H1 receptors and muscarinic acetylcholine receptors. Additionally, it demonstrates significant inhibitory effects on thromboxane B2 synthesis.

Antihistaminic Activity (H1 Receptor Antagonism)

As a first-generation H1-antihistamine, **thiazinamium** chloride competitively blocks the action of histamine at H1 receptors.[3] This action mitigates the inflammatory responses triggered by histamine, such as those seen in allergic rhinitis, allergic conjunctivitis, and urticaria.[3] The blockade of H1 receptors interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-kB immune response transcription factor.[3] This, in turn, decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[3]



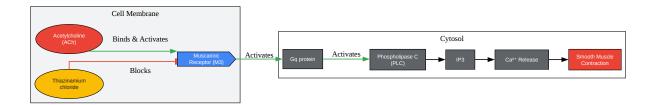


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Caption: Thiazinamium chloride's H1-antihistamine signaling pathway.

Anticholinergic Activity (Muscarinic Receptor Antagonism)

Thiazinamium chloride acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of the parasympathetic nervous system.[4][5] This "rest-and-digest" system's functions, such as slowing the heart rate, increasing digestion, and narrowing airways, are counteracted by muscarinic antagonists.[5] Its anticholinergic properties contribute to its bronchodilator effects.[4]



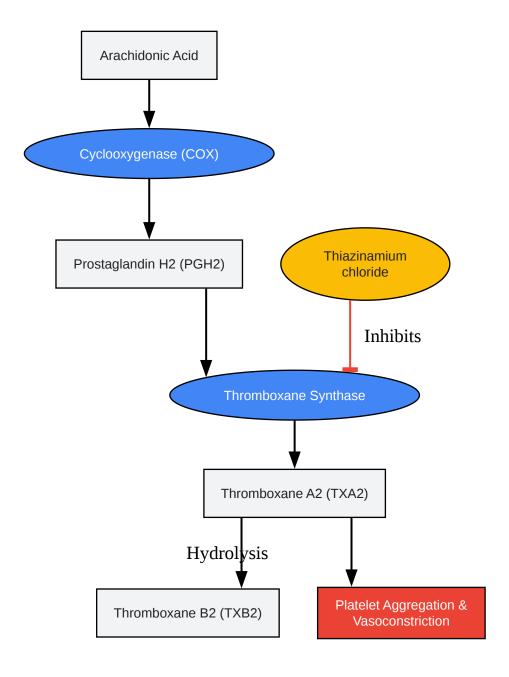
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Caption: Thiazinamium chloride's muscarinic antagonist signaling pathway.

Inhibition of Thromboxane B2 Synthesis

Thiazinamium chloride inhibits the synthesis of thromboxane B2 (TxB2), a stable metabolite of the potent platelet aggregator and vasoconstrictor, thromboxane A2 (TxA2).[2][6] This action suggests potential anti-inflammatory and antithrombotic properties.[2] The inhibition of TxB2 synthesis by **thiazinamium** chloride appears to be selective for arachidonic acid metabolism, which may contribute to its bronchodilator and antiallergic activities.[6]





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Caption: Inhibition of Thromboxane B2 synthesis by **Thiazinamium** chloride.

Pharmacodynamics

The pharmacodynamic properties of **thiazinamium** chloride have been evaluated in various in vitro and in vivo models, demonstrating its effects on histamine release, bronchial muscle contraction, and phosphodiesterase activity.

In Vitro Efficacy Data



The following tables summarize the key in vitro pharmacodynamic parameters of **thiazinamium** chloride.

Table 1: Inhibition of Histamine Release from Rat Peritoneal Mast Cells

Inducer	IC50 (μM)
Compound 48/80	40
Ovalbumin	>100 (-21% inhibition at 100 μM)

Table 2: Antagonistic Activity on Human Isolated Bronchial Muscle[4][7]

Contractile Agent	Parameter	Value
Histamine	pD2	7.78
Acetylcholine	pD2	6.94

Table 3: Inhibition of Thromboxane B2 (TxB2) Synthesis[2]

Parameter	Value (μM)
IC50	0.2

In Vivo Studies

In animal models, aerosolized **thiazinamium** chloride has been shown to be a potent and efficacious bronchodilator with a rapid onset and moderate duration of action.[2] It is effective against both IgG- and IgE-induced passive lung anaphylaxis in guinea pigs and rats, respectively.[2] In a study with asthmatic subjects, inhaled **thiazinamium** chloride significantly blocked histamine-induced bronchoconstriction but was largely ineffective against exercise-induced bronchoconstriction at the doses studied.

Pharmacokinetics



Pharmacokinetic studies have primarily focused on the intramuscular administration of **thiazinamium** methyl sulfate in humans.

Table 4: Pharmacokinetic Parameters of Intramuscular **Thiazinamium** Methyl Sulfate in Humans[1]

Parameter	Mean Value
Time to Peak Concentration (Tmax)	6 - 10 min
Distribution Half-life (t½α)	~20 min
Elimination Half-life (t½β)	375 min
Apparent Volume of Distribution (Central Compartment)	40 - 60 L
Apparent Volume of Distribution (Total)	200 - 400 L
Total Body Clearance	~800 mL/min

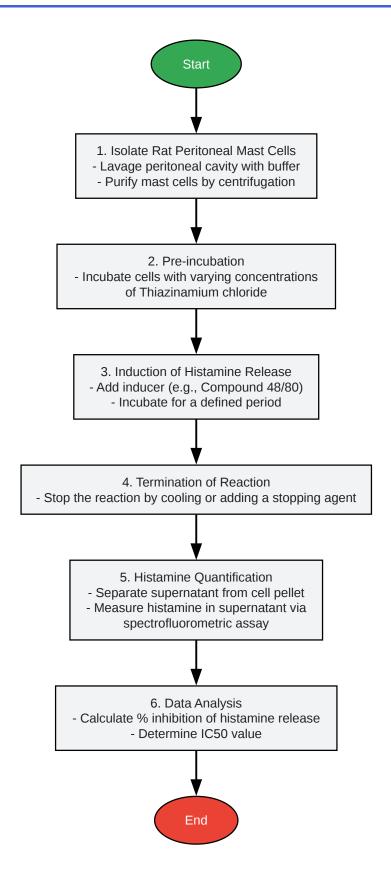
The oral bioavailability of **thiazinamium** methylsulfate is low, approximately 10% compared to intramuscular injection, due to significant first-pass metabolism in the liver.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Inhibition of Histamine Release from Rat Peritoneal Mast Cells





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Caption: Experimental workflow for histamine release assay.

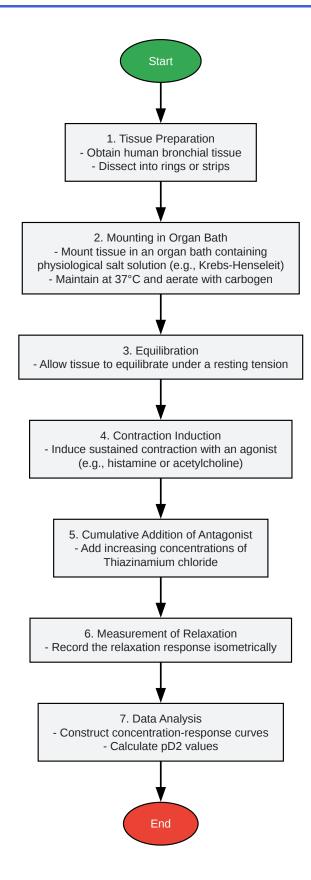


Methodology:

- Mast Cell Isolation: Rat peritoneal mast cells are harvested by peritoneal lavage using a suitable buffer.[9] The cell suspension is then purified to enrich the mast cell population, often using a density gradient centrifugation method.[9]
- Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of thiazinamium chloride for a specific duration at 37°C.
- Histamine Release Induction: Histamine release is initiated by adding a known secretagogue, such as compound 48/80 or an antigen (e.g., ovalbumin in sensitized cells).
- Reaction Termination: The reaction is stopped after a defined incubation period, typically by centrifugation in the cold to separate the cells from the supernatant.
- Histamine Quantification: The amount of histamine released into the supernatant is quantified using a sensitive method like spectrofluorometry after derivatization with ophthaldialdehyde (OPT).[10]
- Data Analysis: The percentage inhibition of histamine release at each concentration of
 thiazinamium chloride is calculated relative to a control without the inhibitor. The IC50 value,
 the concentration causing 50% inhibition, is then determined from the dose-response curve.

Isolated Human Bronchial Muscle Preparation





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Caption: Workflow for isolated human bronchial muscle experiments.



Methodology:

- Tissue Preparation: Human bronchial tissue is obtained, and bronchial rings or strips are carefully dissected.[11]
- Mounting: The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[12]
- Equilibration: The tissues are allowed to equilibrate for a period under a predetermined resting tension.
- Contraction: A stable contraction is induced using an agonist such as histamine or acetylcholine.[4]
- Antagonist Addition: Once a stable contraction is achieved, cumulative concentrations of thiazinamium chloride are added to the organ bath.
- Response Measurement: The relaxation of the bronchial muscle is measured isometrically using a force transducer.
- Data Analysis: Concentration-response curves are constructed, and the pD2 value (the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect) is calculated to quantify the antagonist potency.[4]

Thromboxane B2 Synthesis Inhibition Assay

Methodology:

- Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in the presence of an anticoagulant and centrifuged at a low speed to obtain PRP.[13]
- Incubation with Inhibitor: The PRP is pre-incubated with various concentrations of thiazinamium chloride.
- Stimulation of TxB2 Production: Platelet aggregation and subsequent TxB2 production are induced by adding an agonist like arachidonic acid or collagen.[13]



- Reaction Termination: The reaction is stopped, and platelet-free plasma is obtained by highspeed centrifugation.[13]
- TxB2 Measurement: The concentration of TxB2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[14][15]
- Data Analysis: The percentage inhibition of TxB2 synthesis is calculated for each concentration of thiazinamium chloride, and the IC50 value is determined.

Toxicology

Acute oral and inhalation toxicity studies in guinea pigs and rhesus monkeys have indicated no major side effects of **thiazinamium** chloride.[2] As a quaternary ammonium compound, its systemic absorption after topical application is expected to be poor, potentially reducing systemic side effects.[1] Further detailed toxicological studies, including chronic toxicity and carcinogenicity, are required for a complete safety assessment.

Conclusion

Thiazinamium chloride is a potent dual-action compound with significant antihistaminic and anticholinergic properties, complemented by its ability to inhibit thromboxane B2 synthesis. Its pharmacological profile suggests potential therapeutic applications in respiratory diseases, particularly those with allergic and bronchoconstrictive components. The data presented in this technical guide, including quantitative efficacy, pharmacokinetic parameters, and detailed experimental protocols, provide a solid foundation for further research and development of **thiazinamium** chloride as a therapeutic agent. The provided visualizations of its mechanisms of action and experimental workflows offer a clear and concise understanding of its pharmacological characteristics. Further investigation into its complete toxicological profile is warranted to establish a comprehensive safety assessment.

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